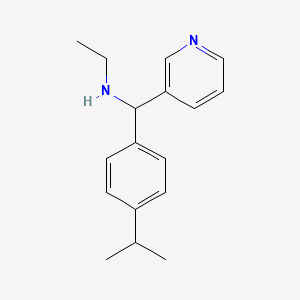 4-(プロパン-2-イル)フェニルメチル})アミン CAS No. 1154165-82-8"
>
4-(プロパン-2-イル)フェニルメチル})アミン CAS No. 1154165-82-8"
>
エチル({4-(プロパン-2-イル)フェニルメチル})アミン
説明
Ethyl({4-(propan-2-yl)phenylmethyl})amine is an organic compound with significant potential in various scientific fields. It combines phenyl, pyridinyl, and ethylamine groups, which confer unique chemical and biological properties.
科学的研究の応用
Chemistry: In chemistry, this compound is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: In biological research, it serves as a probe for studying receptor-ligand interactions due to its ability to bind selectively to certain receptors.
Industry: Industrial applications include its use in materials science for creating advanced polymers and as a ligand in metal-catalyzed reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the alkylation of {4-(propan-2-yl)phenylmethyl}amine with ethyl halides under basic conditions. Common reagents include sodium ethoxide and ethyl bromide. The reaction proceeds through nucleophilic substitution, yielding the desired product.
Industrial Production Methods: Industrial production may involve continuous flow reactors for better yield and purity. Catalysts like palladium on carbon can be employed to optimize the reaction kinetics and reduce by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form N-oxides in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions might involve hydrogenation, converting the pyridinyl group to piperidinyl.
Substitution: Substitution reactions can occur at the phenyl or pyridinyl rings, often using electrophiles like halogens.
Common Reagents and Conditions: Common reagents include hydrogen peroxide for oxidation, palladium catalysts for reduction, and halogens for substitution. Typical reaction conditions are mild temperatures and neutral to basic pH.
Major Products: Major products include N-oxides from oxidation, ethyl({4-(propan-2-yl)phenylmethyl})amine from reduction, and various substituted derivatives from substitution reactions.
作用機序
The mechanism by which Ethyl({4-(propan-2-yl)phenylmethyl})amine exerts its effects involves binding to molecular targets such as specific receptors or enzymes. This binding alters the activity of the target, leading to a cascade of biochemical events that result in the observed effects.
Molecular Targets and Pathways: Potential targets include G-protein-coupled receptors and ion channels. The pathways influenced by this compound often involve signal transduction and neurotransmitter release.
類似化合物との比較
Compared to similar compounds like {4-(propan-2-yl)phenylmethyl}amine, Ethyl({4-(propan-2-yl)phenylmethyl})amine has a unique ethyl group that enhances its lipophilicity and potentially its biological activity. Similar compounds include:
{4-(propan-2-yl)phenylmethyl}amine
{4-(propan-2-yl)phenylmethyl}alcohol
{4-(propan-2-yl)phenylmethyl}ketone
This uniqueness allows for distinct interaction profiles with biological targets, making Ethyl({4-(propan-2-yl)phenylmethyl})amine a compound of interest in both research and industrial applications.
特性
IUPAC Name |
N-[(4-propan-2-ylphenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-4-19-17(16-6-5-11-18-12-16)15-9-7-14(8-10-15)13(2)3/h5-13,17,19H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLOFVSSVHNWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)C(C)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


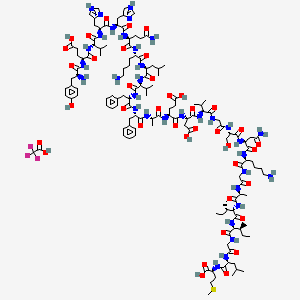
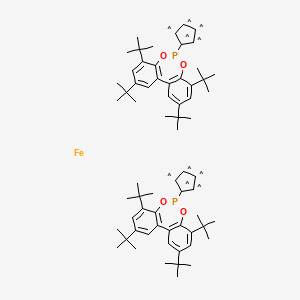
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)
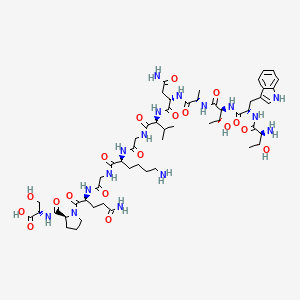
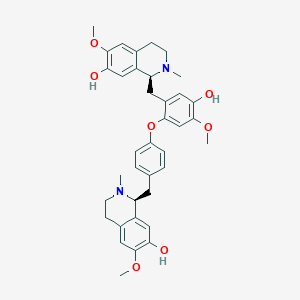

![(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B1518477.png)
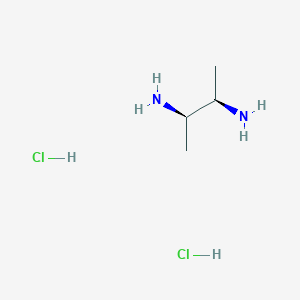
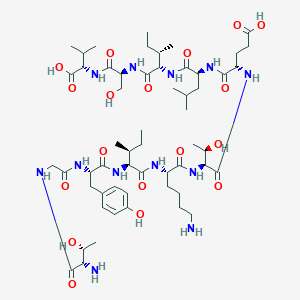
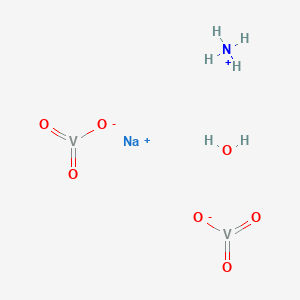
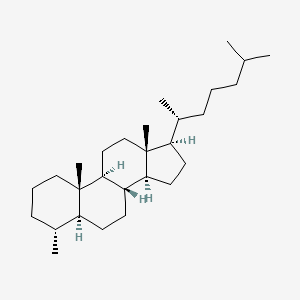
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)
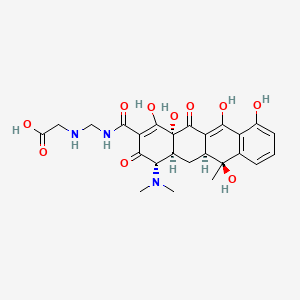
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
